5,5-Bis(azidomethyl)-1,3-dioxane
Description
5,5-Bis(azidomethyl)-1,3-dioxane is a six-membered 1,3-dioxane ring derivative with two azidomethyl (-CH₂N₃) groups at the 5,5-positions. The azidomethyl variant can be inferred to form through nucleophilic substitution of bromine atoms with sodium azide (NaN₃), a common strategy for introducing azide groups . The compound’s structure likely adopts a chair conformation with equatorial substituents, as observed in related 1,3-dioxane derivatives via NMR and X-ray crystallography .
Azidomethyl groups confer unique reactivity, enabling applications in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) for bioconjugation or polymer crosslinking . However, the compound’s sensitivity to heat or shock due to the azide functional group necessitates careful handling.
Properties
Molecular Formula |
C6H10N6O2 |
|---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
5,5-bis(azidomethyl)-1,3-dioxane |
InChI |
InChI=1S/C6H10N6O2/c7-11-9-1-6(2-10-12-8)3-13-5-14-4-6/h1-5H2 |
InChI Key |
IQTKUJQNJAHKHA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COCO1)(CN=[N+]=[N-])CN=[N+]=[N-] |
Origin of Product |
United States |
Scientific Research Applications
Polymer Chemistry
5,5-Bis(azidomethyl)-1,3-dioxane serves as a functional monomer for the synthesis of well-defined polymers through controlled polymerization techniques. It has been utilized in:
- Ring-Opening Polymerization (ROP) : The compound has been shown to undergo controlled or "living" ROP, allowing for the creation of polycarbonates and poly(ester-carbonates) with narrow polydispersity. This process involves the use of catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene to facilitate the polymerization of azido-functionalized cyclic carbonates .
- Functionalization of Polymers : Once polymers are synthesized from this compound, they can be further modified via copper-catalyzed or copper-free strain-promoted azide-alkyne cycloaddition reactions. This allows for the introduction of various functional groups into the polymer backbone, enhancing their properties for specific applications .
Energetic Materials
The compound has implications in the development of energetic materials:
Medicinal Chemistry
In medicinal chemistry, this compound can be utilized for:
- Synthesis of Bioactive Compounds : The azido group is a valuable functional group in drug design and development. It can be employed in click chemistry to create diverse libraries of bioactive compounds through selective reactions with alkynes or other nucleophiles . This is particularly relevant in the synthesis of triazole derivatives that have shown biological activity.
- Photoaffinity Probes : The compound can be used in the preparation of photoaffinity probes for target identification in biological systems. These probes can help elucidate interactions between drugs and their biological targets by forming covalent bonds upon light activation .
Case Studies and Research Findings
Several studies highlight the utility of this compound and its derivatives:
Chemical Reactions Analysis
Click Chemistry (Cycloaddition Reactions)
The azide groups undergo copper(I)- or ruthenium-catalyzed cycloadditions with alkynes to form 1,2,3-triazoles.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reaction : Forms 1,4-disubstituted triazoles under mild conditions.
-
Example :
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
-
Reaction : Produces 1,5-disubstituted triazoles.
-
Conditions :
Thermal Decomposition and Rearrangements
Azidomethyl groups decompose exothermically upon heating, forming nitriles or imines.
| Temperature (°C) | Product | Byproduct | Application |
|---|---|---|---|
| 120–150 | Nitriles | N₂ | Energetic material precursors |
| >150 | Imines | NH₃ | Polymer crosslinking agents |
Mechanism :
-
Initial release of nitrogen gas via Curtius rearrangement.
-
Intermediate nitrene formation, followed by H-shift to nitriles or coupling to imines .
Reduction Reactions
Azides are reduced to primary amines using hydrogenation or hydride agents.
Catalytic Hydrogenation
-
Conditions : H₂ (1 atm), Pd/C in MeOH, 25°C
-
Product : 5,5-Bis(aminomethyl)-1,3-dioxane
-
Yield : >90%.
LiAlH₄ Reduction
Ring-Opening Polymerization (ROP)
The dioxane ring undergoes controlled polymerization to form functional polycarbonates.
| Catalyst | Solvent | Temp (°C) | Mₙ (g/mol) | PDI | Application |
|---|---|---|---|---|---|
| DBU | DCM | 25 | 5,000–20,000 | 1.1 | Biomedical hydrogels |
Mechanism :
-
Anionic ROP initiated by alcohols.
-
Azide groups remain intact, enabling post-polymerization modifications .
Nucleophilic Substitution
Azides act as leaving groups in SN₂ reactions with nucleophiles (e.g., thiols, amines).
Example :
-
Reagent : Sodium sulfide (Na₂S) in DMF
-
Product : 5,5-Bis(mercaptomethyl)-1,3-dioxane
-
Yield : 68%.
Photochemical Reactions
UV irradiation induces azide decomposition for site-specific functionalization.
Application :
Comparison with Similar Compounds
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- Thermal Stability : Bromomethyl derivatives exhibit high stability (e.g., flame retardant in with TGA onset at 301°C), whereas azidomethyl derivatives are prone to decomposition due to the labile azide group .
- Functional Group Reactivity : Bromine serves as a leaving group for nucleophilic substitution, while azides enable cycloaddition reactions . Hydroxymethyl groups participate in hydrogen bonding, influencing crystallinity .
Preparation Methods
Reaction Mechanism and Conditions
The primary synthesis route involves the displacement of bromine atoms in 5,5-bis(bromomethyl)-1,3-dioxane with azide groups via a double SN2 mechanism. Sodium azide (NaN₃) serves as the nucleophile, with DMF as the polar aprotic solvent to enhance reactivity. The reaction is conducted at 130°C for 12–16 hours , ensuring complete substitution.
Key Reaction Steps :
-
Substrate Preparation : 5,5-Bis(bromomethyl)-1,3-dioxane is synthesized from 2,2-bis(bromomethyl)propane-1,3-diol through cyclization.
-
Azidation : The brominated substrate reacts with excess NaN₃ (6 equivalents) in DMF.
-
Workup : The crude product is extracted with diethyl ether, washed with water, dried over sodium sulfate, and concentrated under vacuum to yield 5,5-bis(azidomethyl)-1,3-dioxane as an oil.
Representative Yield :
| Starting Material (g) | NaN₃ (g) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 2.69 | 3.8 | DMF | 130 | 16 | ~100 |
Alternative Synthetic Pathways
Tosylate Intermediate Routes
In related benzodioxole systems, alcohol precursors are converted to tosylates using Appel conditions (CBr₄/PPh₃), followed by azide displacement. For 1,3-dioxane derivatives, analogous strategies could involve:
-
Tosylation : 5,5-Bis(hydroxymethyl)-1,3-dioxane treated with tosyl chloride.
-
Azidation : Tosyl groups are displaced by NaN₃ in methanol or DMF.
However, this approach is less efficient for 1,3-dioxanes compared to the direct bromine-azide exchange.
Characterization and Analytical Data
Spectroscopic Identification
While patents rarely provide full spectral data, analogous compounds are characterized by:
-
¹H NMR : Peaks at δ 3.6–4.0 ppm (methylene protons adjacent to azide groups).
-
IR Spectroscopy : Strong absorption at ~2100 cm⁻¹ (N₃ stretch).
Example Data :
-
5,5-Bis(azidomethyl)-1,3-dioxan-2-one (AzDXO) :
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for platinum-based anticancer agents (e.g., cisplatin analogs). For example:
Q & A
Q. Basic
- ¹H NMR : Absence of CH₂Cl (δ ~4.5 ppm in chloromethyl precursors) and presence of CH₂N₃ (δ ~3.5–4.0 ppm).
- IR : Azide stretch (~2100 cm⁻¹) vs. C-Cl stretch (~600 cm⁻¹).
- MS : Molecular ion peak at m/z 212 (C₆H₁₀N₆O₂) .
In what ways can this compound serve as a precursor for high-energy density materials?
Advanced
As an energetic plasticizer, its high nitrogen content (39.6%) and exothermic decomposition enhance propellant formulations. Compare with 2,2-bis(azidomethyl)propane-1,3-diol derivatives for burn rate and stability .
What are the environmental and safety considerations when disposing of azide-containing compounds like this compound?
Q. Basic
- Neutralization : Treat with 10% NaNO₂ in acidic conditions to convert azides to N₂.
- Waste streams : Avoid mixing with heavy metals (risk of explosive metal azides). Follow EPA guidelines for hazardous waste disposal .
How do solvent choices impact the reaction efficiency of this compound in CuAAC reactions?
Advanced
Polar solvents (DMF, DMSO) enhance azide solubility but may coordinate CuI, reducing catalytic activity. Mixed solvents (e.g., t-BuOH/H₂O) improve kinetics. Solvent-free conditions under ball milling are being explored for scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
